(4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone

Vue d'ensemble

Description

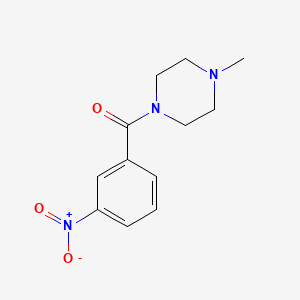

(4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone is an organic compound with the molecular formula C12H15N3O3 It is a derivative of piperazine, a heterocyclic amine, and contains a nitrophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone typically involves the reaction of 4-methylpiperazine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps, such as recrystallization or chromatography, to obtain the final product in a highly pure form.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: (4-Methylpiperazin-1-yl)(3-aminophenyl)methanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though these are less common.

Applications De Recherche Scientifique

(4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of (4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety can interact with biological targets through hydrogen bonding or hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone

- (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

- (4-Methylpiperazin-1-yl)(3-aminophenyl)methanone

Uniqueness

(4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. The presence of the 4-methylpiperazine moiety also imparts distinct physicochemical properties, making it a valuable compound for various applications.

Activité Biologique

(4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is defined by the following structural formula:

This structure includes a piperazine ring and a nitrophenyl moiety, which are known to influence the compound's pharmacological properties.

Research indicates that this compound exhibits significant activity against various biological targets. Key findings include:

- Inhibition of Protein Kinases : The compound has shown inhibitory effects on several protein kinases, including Bcr-Abl and EGFR, which are critical in cancer progression. For instance, it demonstrated an IC50 value of 70 nM against Bcr-Abl, indicating potent inhibition .

- Anti-Proliferative Activity : In vitro studies have revealed that this compound inhibits the proliferation of various cancer cell lines. For example, it exhibited moderate to significant activity against K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) cells at concentrations around 100 µM .

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50/Activity Level |

|---|---|---|

| Protein Kinase Inhibition | Bcr-Abl | 70 nM |

| Anti-Proliferation | K-562 | Moderate |

| MCF-7 | Significant | |

| HeLa | Moderate | |

| A549 | Moderate |

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in K-562 and MCF-7 cells compared to controls. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Kinase Inhibition

In another investigation, docking studies were performed to understand the binding affinity of the compound with target kinases. The results demonstrated that the presence of the nitro group enhances binding affinity, which correlates with increased inhibitory activity against EGFR and other kinases .

Pharmacokinetics and Toxicity

While promising in its biological activity, further studies are required to assess the pharmacokinetic profile and potential toxicity of this compound. Early findings suggest moderate solubility and bioavailability issues that could impact its therapeutic application.

Propriétés

IUPAC Name |

(4-methylpiperazin-1-yl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-13-5-7-14(8-6-13)12(16)10-3-2-4-11(9-10)15(17)18/h2-4,9H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFLFPDRTOJXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354097 | |

| Record name | (4-methylpiperazin-1-yl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93185-61-6 | |

| Record name | (4-methylpiperazin-1-yl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.